3-Methylpentyl hexanoate
CAS No.: 84254-86-4
Cat. No.: VC16958498
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84254-86-4 |
|---|---|
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | 3-methylpentyl hexanoate |
| Standard InChI | InChI=1S/C12H24O2/c1-4-6-7-8-12(13)14-10-9-11(3)5-2/h11H,4-10H2,1-3H3 |
| Standard InChI Key | SAMSOMFUNDLFFI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)OCCC(C)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Methylbutyl hexanoate (C₁₁H₂₂O₂) consists of a hexanoic acid moiety esterified with a 3-methylbutanol group . Its IUPAC name is hexanoic acid 3-methylbutyl ester, reflecting the branched alkyl chain derived from isoamyl alcohol. The molecular structure confers hydrophobicity (LogP ≈ 2.1) , with limited water solubility (11.76 g/L at 25°C) , making it suitable for non-polar solvents and lipid-based formulations.
Table 1: Physicochemical Properties of 3-Methylbutyl Hexanoate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 186.291 g/mol | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Boiling Point | 225.5 ± 0.0 °C | |
| Melting Point | 250 - 251°C | |
| Flash Point | 82.9 ± 8.3 °C | |
| Water Solubility | 11.76 g/L (25°C) |
Spectroscopic and Chromatographic Profiles
Fourier-transform infrared (FTIR) spectroscopy of 3-methylbutyl hexanoate reveals characteristic ester carbonyl (C=O) stretches at 1740–1745 cm⁻¹ and C-O vibrations near 1240 cm⁻¹ . Gas chromatography–mass spectrometry (GC-MS) analysis shows a primary fragment ion at m/z 87, corresponding to the isoamyloxy group, and a molecular ion peak at m/z 186 .
Synthesis and Industrial Production
Esterification Methods
3-Methylbutyl hexanoate is synthesized via acid-catalyzed esterification between hexanoic acid and 3-methyl-1-butanol . Sulfuric acid or p-toluenesulfonic acid (PTSA) typically catalyze the reaction at 110–120°C, achieving yields >85% after 4–6 hours . Alternative methods include enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B), which operate under milder conditions (40–50°C, pH 7.0–7.5) with comparable efficiency .
Scalability and Purification
Industrial production employs continuous-flow reactors to enhance reaction kinetics and product separation. Distillation under reduced pressure (20–30 mmHg) isolates the ester from unreacted alcohols and acids, achieving ≥98% purity . Recent advances in membrane-assisted solvent extraction further reduce energy consumption during purification .
Functional Applications
Flavor and Fragrance Industry
As a flavoring agent, 3-methylbutyl hexanoate imparts fruity notes reminiscent of apple and pineapple, with a threshold detection limit of 0.02 ppm in aqueous solutions . It is a key component in synthetic fruit essences and alcoholic beverages, mimicking natural flavors found in bananas and strawberries .
Biochemical and Metabolic Roles
In plant metabolism, this ester functions as a volatile organic compound (VOC) involved in pollinator attraction and pathogen defense . In vitro studies demonstrate its role as a substrate for esterase enzymes in mammalian liver microsomes, with hydrolysis rates of 12.3 ± 1.5 nmol/min/mg protein .
Comparative Analysis with Analogous Esters
Methyl Hexanoate (CAS 106-70-7)
Methyl hexanoate, a linear ester, shares functional applications but differs in volatility (boiling point 163°C) and sensory thresholds (0.05 ppm) . Its synthesis via methanol and hexanoic acid is less energy-intensive but yields a less complex aroma profile .
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